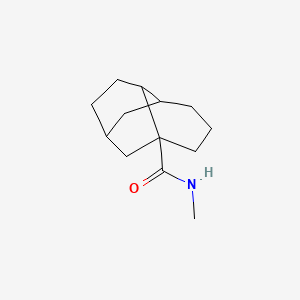
1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro-N-methyl- is a complex organic compound with a unique structure It is part of the naphthalene family, characterized by its fused ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro-N-methyl- typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst.
Substitution: This involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes or alcohols.
科学的研究の応用
1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro-N-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways.
類似化合物との比較
Similar Compounds
- 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-
- α-Cadinol
- τ-Cadinol
- Amorph-4-en-10-ol
Uniqueness
1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro-N-methyl- stands out due to its specific structural features and the resulting chemical properties
特性
CAS番号 |
58432-99-8 |
|---|---|
分子式 |
C13H21NO |
分子量 |
207.31 g/mol |
IUPAC名 |
N-methyltricyclo[5.3.1.03,8]undecane-3-carboxamide |
InChI |
InChI=1S/C13H21NO/c1-14-12(15)13-6-2-3-10-7-9(8-13)4-5-11(10)13/h9-11H,2-8H2,1H3,(H,14,15) |
InChIキー |
HJMRXYVXEPANLV-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C12CCCC3C1CCC(C3)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


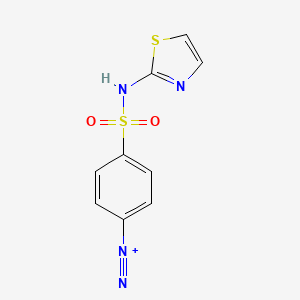
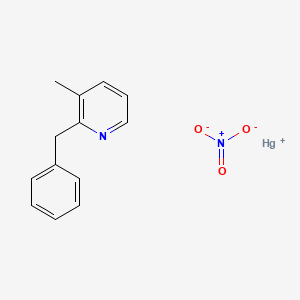
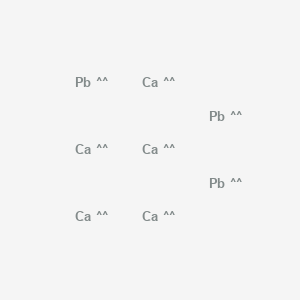
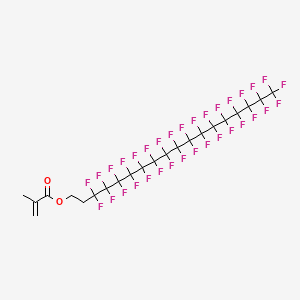
![1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B14611126.png)
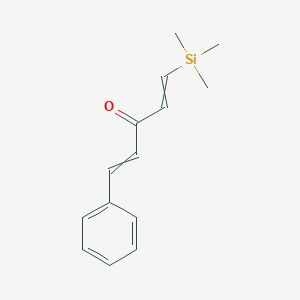
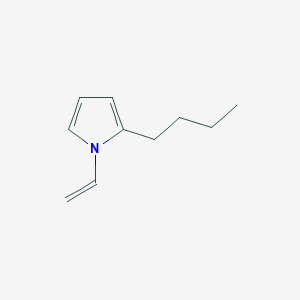
![3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14611147.png)
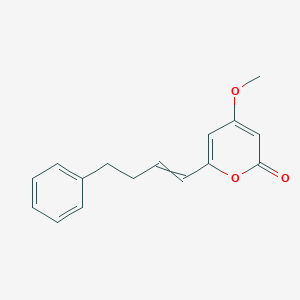
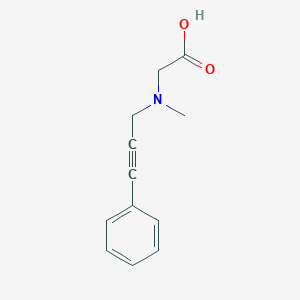
![[(Ethenyloxy)methoxy]benzene](/img/structure/B14611162.png)


![1H-Pyrrole, 1-methyl-2-[(trifluoromethyl)thio]-](/img/structure/B14611184.png)
